molecular formula C19H25N3O3S B2640763 1-[3,5-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-1H-PYRAZOL-1-YL]-3-METHYLBUTAN-1-ONE CAS No. 1007024-80-7

1-[3,5-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-1H-PYRAZOL-1-YL]-3-METHYLBUTAN-1-ONE

Cat. No.: B2640763
CAS No.: 1007024-80-7
M. Wt: 375.49
InChI Key: GWKDYVCGKJFNJJ-UHFFFAOYSA-N
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Description

1-[3,5-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-1H-PYRAZOL-1-YL]-3-METHYLBUTAN-1-ONE is a complex organic compound featuring a pyrazole ring substituted with a tetrahydroisoquinoline sulfonyl group and a methylbutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-1H-PYRAZOL-1-YL]-3-METHYLBUTAN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. The tetrahydroisoquinoline sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides under basic conditions. The final step involves the coupling of the pyrazole derivative with the methylbutanone moiety through alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-1H-PYRAZOL-1-YL]-3-METHYLBUTAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted pyrazole derivatives.

Scientific Research Applications

1-[3,5-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-1H-PYRAZOL-1-YL]-3-METHYLBUTAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3,5-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-1H-PYRAZOL-1-YL]-3-METHYLBUTAN-1-ONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrazole ring can participate in hydrogen bonding and π-π interactions, affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-[3,5-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-1H-PYRAZOL-1-YL]-3-METHYLBUTAN-1-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrazole ring with the tetrahydroisoquinoline sulfonyl group and the methylbutanone moiety provides a unique scaffold for further functionalization and exploration in various applications.

Properties

IUPAC Name

1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-13(2)11-18(23)22-15(4)19(14(3)20-22)26(24,25)21-10-9-16-7-5-6-8-17(16)12-21/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKDYVCGKJFNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)CC(C)C)C)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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